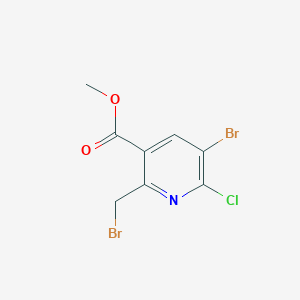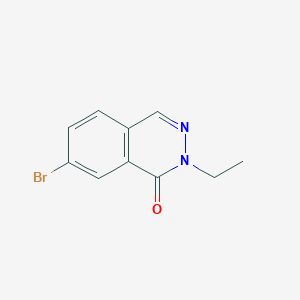
Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydropyrimidinones, including Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, can be achieved through the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . For instance, a typical procedure might involve mixing an aldehyde, ethyl acetoacetate, and urea in ethanol with a catalytic amount of p-toluenesulfonic acid . The reaction mixture is then heated under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of dihydropyrimidinones often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as Montmorillonite-KSF, has been reported to improve the efficiency and yield of the reaction . This method is advantageous as it is cost-effective, recyclable, and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine-2,4-dione derivatives, while reduction can produce hydroxylated pyrimidines .
Wissenschaftliche Forschungsanwendungen
Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has indicated its potential as a neuroprotective and anti-inflammatory agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in inflammation and immune responses . Additionally, it can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also exhibits a wide spectrum of biological activities and has a similar pyrimidine ring structure.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
methyl 1-ethyl-2-oxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-10-5-6(7(11)13-2)4-9-8(10)12/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
GOQBDQTVUOJHDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=NC1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11792083.png)
![1-(4-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11792086.png)
![2-(4-Oxo-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11792099.png)
![(4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11792107.png)


![4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792138.png)

![2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B11792147.png)



